2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide
CAS No.: 1060354-54-2
Cat. No.: VC11938402
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060354-54-2 |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H24N2O3/c1-20(2,3)15-6-10-17(11-7-15)25-13-19(24)22-16-8-4-14(5-9-16)12-18(21)23/h4-11H,12-13H2,1-3H3,(H2,21,23)(H,22,24) |
| Standard InChI Key | OUKSVWSREWLVBK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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4-tert-Butylphenoxy group: A bulky tert-butyl substituent enhances lipophilicity, potentially influencing membrane permeability .
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Acetamide linker: Serves as a flexible spacer, enabling conformational adaptability for target binding .
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4-(Carbamoylmethyl)phenyl group: The carbamoyl moiety (-NH-C=O) introduces hydrogen-bonding capacity, critical for molecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.4 g/mol |
| CAS Registry Number | 1060354-54-2 |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Pathways and Optimization
General Synthesis Strategy
While no direct synthesis protocol for this compound is published, analogous acetamide derivatives are typically prepared via:
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Amide Coupling: Reacting 4-(carbamoylmethyl)aniline with 2-(4-tert-butylphenoxy)acetyl chloride in tetrahydrofuran (THF) or acetonitrile .
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Protection-Deprotection: Using tert-butoxycarbonyl (BOC) groups to shield reactive amines during intermediate steps .
Critical Reaction Parameters :
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Solvent Selection: THF is preferred for its balance of polarity and boiling point (65–67°C).
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Base Utilization: Triethylamine (TEA) neutralizes HCl byproducts during acyl chloride reactions.
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Temperature Control: Reactions proceed optimally at 20–30°C to minimize side-product formation.
Physicochemical and Spectroscopic Profiles
Stability and Solubility
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Thermal Stability: The tert-butyl group confers resistance to thermal degradation up to 200°C .
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.2) .
Spectroscopic Characterization
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¹H-NMR (400 MHz, DMSO-d₆): Key signals include δ 1.28 (s, 9H, tert-butyl), δ 4.52 (s, 2H, -CH₂-C=O), and δ 7.21–7.65 (m, 8H, aromatic) .
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IR (KBr): Peaks at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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ADMET Properties: No data exist on absorption, metabolism, or toxicity.
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Target Identification: Computational docking studies could elucidate interactions with β-adrenergic or antimicrobial targets.
Synthetic Scalability
Current protocols for analogs require optimization for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume